Potassium 3,4-dicarboxy-2-hydroxybutanoate

説明

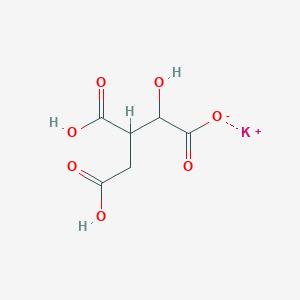

Potassium 3,4-dicarboxy-2-hydroxybutanoate is a chemical compound with the molecular formula C6H7KO7. It is a potassium salt of 3,4-dicarboxy-2-hydroxybutanoic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

Potassium 3,4-dicarboxy-2-hydroxybutanoate can be synthesized through the neutralization of 3,4-dicarboxy-2-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to obtain the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The acid and potassium hydroxide are mixed in large reactors, and the resulting solution is subjected to evaporation and crystallization processes to obtain the pure potassium salt.

化学反応の分析

Types of Reactions

Potassium 3,4-dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : This compound serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.

- Oxidation and Reduction Reactions : It can undergo oxidation and reduction reactions, which are essential for synthesizing different chemical compounds.

Biology

- Biological Activity : Research indicates that potassium 3,4-dicarboxy-2-hydroxybutanoate may interact with biomolecules, influencing metabolic pathways. Its potential effects on energy metabolism during exercise have been studied extensively .

- Metabolic Disorders : Investigations are ongoing regarding its role in metabolic disorders, particularly its impact on oxidative capacity in muscle tissues .

Medicine

- Therapeutic Applications : The compound is being explored as a precursor for drug development, particularly in enhancing muscle performance and recovery during physical exertion .

- Kidney Health : Studies have linked its metabolic pathways to kidney health, suggesting potential benefits for patients with chronic kidney disease .

Agricultural Practices

- Plant Growth Enhancement : There is emerging evidence that this compound may improve plant resilience and growth through metabolic modulation.

Case Study 1: Exercise Metabolism

A study investigated the effects of related compounds on skeletal muscle during exercise. The research showed that treatment with 2-hydroxybutyrate enhanced oxidative capacity and resistance to fatigue in skeletal muscles. This suggests that this compound may have similar effects due to its structural similarities .

Case Study 2: Chronic Kidney Disease

Research combining metabolomics with gene expression analysis identified altered metabolic pathways in adults with non-diabetic stage 3–4 chronic kidney disease. This compound was found to play a role in these metabolic alterations, indicating its potential therapeutic implications for kidney health .

作用機序

The mechanism of action of potassium 3,4-dicarboxy-2-hydroxybutanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- Sodium 3,4-dicarboxy-2-hydroxybutanoate

- Calcium 3,4-dicarboxy-2-hydroxybutanoate

- Magnesium 3,4-dicarboxy-2-hydroxybutanoate

Uniqueness

Potassium 3,4-dicarboxy-2-hydroxybutanoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological interactions compared to its sodium, calcium, and magnesium counterparts. The potassium ion can also affect the compound’s stability and its behavior in different chemical and biological environments.

生物活性

Potassium 3,4-dicarboxy-2-hydroxybutanoate, also known as potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate, is a potassium salt of a dicarboxylic acid that has garnered interest for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes two carboxyl groups and one hydroxyl group attached to a four-carbon backbone, which contributes to its solubility in water and reactivity in various biochemical environments.

Metabolic Role

Research indicates that this compound plays a significant role as a metabolic intermediate in several biochemical pathways. It is structurally similar to key metabolites involved in energy metabolism and cellular signaling, suggesting it may influence enzyme activities related to glycolysis and the tricarboxylic acid (TCA) cycle.

Key Findings:

- It may modulate enzyme activity associated with energy production.

- Preliminary studies suggest it could impact cellular signaling pathways by interacting with various enzymes .

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand for metal ions or enzymes, thereby modulating their activity. The specific pathways involved depend on the biological context in which it is studied.

Interaction with Enzymes

Research shows that this compound interacts with enzymes involved in metabolic pathways:

- Glycolytic Enzymes : It may influence the activity of glycolytic enzymes, thereby affecting glucose metabolism.

- TCA Cycle Enzymes : Its role as an intermediate suggests potential effects on the TCA cycle, crucial for ATP production.

Applications and Case Studies

This compound has potential applications across various fields:

- Health Sciences : Investigations into its role in metabolic disorders are ongoing. For instance, studies have explored its effects on energy metabolism during exercise and its potential to enhance oxidative capacity in muscle tissues .

- Agricultural Practices : Its properties may also be harnessed in agricultural settings to improve plant growth and resilience through metabolic modulation.

Case Study: Exercise Metabolism

A notable study investigated the effects of 2-hydroxybutyrate (a related compound) on skeletal muscle during exercise. The research found that treatment with 2-hydroxybutyrate improved oxidative capacity and resistance to fatigue in skeletal muscles, suggesting that similar mechanisms may apply to this compound .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C6H7KO7 | Potassium salt; enhances solubility and reactivity |

| Sodium 3,4-Dicarboxy-2-Hydroxybutanoate | C6H7NaO7 | Similar structure; different ion affects solubility |

| Calcium 3,4-Dicarboxy-2-Hydroxybutanoate | C6H7CaO7 | Calcium salt; potential effects on cellular signaling |

| Magnesium 3,4-Dicarboxy-2-Hydroxybutanoate | C6H7MgO7 | Magnesium salt; influences enzymatic reactions differently |

This comparison highlights how the presence of different cations can influence the compound's solubility and biological interactions.

特性

IUPAC Name |

potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPTBJBFVJENN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635521 | |

| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205939-59-9 | |

| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。